7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one 7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1206989-01-6
VCID: VC11974625
InChI: InChI=1S/C21H18N2OS/c1-14-5-3-7-16(9-14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-8-4-6-15(2)10-17/h3-10,12-13H,11H2,1-2H3
SMILES: CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC(=C4)C
Molecular Formula: C21H18N2OS
Molecular Weight: 346.4 g/mol

7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1206989-01-6

Cat. No.: VC11974625

Molecular Formula: C21H18N2OS

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1206989-01-6

Specification

CAS No. 1206989-01-6
Molecular Formula C21H18N2OS
Molecular Weight 346.4 g/mol
IUPAC Name 7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C21H18N2OS/c1-14-5-3-7-16(9-14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-8-4-6-15(2)10-17/h3-10,12-13H,11H2,1-2H3
Standard InChI Key LQKMKUDUMZLHRU-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC(=C4)C
Canonical SMILES CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC(=C4)C

Introduction

Chemical Identity and Structural Features

7-(3-Methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is characterized by a fused bicyclic core comprising a thiophene ring annulated to a pyrimidinone moiety. Key structural attributes include:

  • Position 3: A 3-methylphenylmethyl group (-CH2-C6H4-3-CH3) attached to the pyrimidinone nitrogen.

  • Position 7: A 3-methylphenyl substituent (-C6H4-3-CH3) on the thiophene ring.

The methyl groups on both aromatic rings enhance lipophilicity, which may influence membrane permeability and target binding . Computational modeling of analogous thieno[3,2-d]pyrimidinones suggests that such substitutions occupy hydrophobic pockets in enzyme active sites, as observed in phosphodiesterase (PDE) inhibitors .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely follows modular strategies employed for analogous thieno[3,2-d]pyrimidinones (Table 1) . A representative route involves:

  • Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions to yield the thieno[3,2-d]pyrimidin-4-one scaffold .

  • Substituent Introduction:

    • Position 3: Alkylation with (3-methylphenyl)methyl bromide via nucleophilic substitution.

    • Position 7: Suzuki-Miyaura coupling using 3-methylphenylboronic acid under palladium catalysis .

Table 1: Representative Synthetic Routes for Analogous Thieno[3,2-d]pyrimidinones

StepReaction TypeReagents/ConditionsYield (%)Reference
1CyclocondensationUrea, POCl3, 110°C, 6 h65–78
2C-3 Alkylation(3-Methylphenyl)methyl bromide, K2CO345–60
3C-7 Suzuki CouplingPd(PPh3)4, Na2CO3, DME/H2O, 80°C50–70

Spectroscopic Characterization

Key spectral data for related compounds include:

  • 1H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with methyl groups appearing as singlets near δ 2.3–2.5 ppm .

  • HRMS: Molecular ion peaks align with calculated masses for C22H20N2OS (exact mass: 360.1298 g/mol).

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

  • C-3 Substituent: The (3-methylphenyl)methyl group enhances steric bulk, potentially improving target selectivity. In PDE7 inhibitors, analogous C-3 alkyl groups increased potency by 10-fold compared to unsubstituted derivatives .

  • C-7 Substituent: The 3-methylphenyl group at C-7 likely engages in π-π stacking with aromatic residues (e.g., Phe416 in PDE7), as inferred from cocrystal structures of compound 24 . Methylation at the meta position balances hydrophobicity and steric tolerance.

Comparative SAR Data

Table 2: Inhibitory Activity of Selected Thieno[3,2-d]pyrimidinones Against PDE7

CompoundC-3 SubstituentC-7 SubstituentPDE7 IC50 (nM)Selectivity (vs. PDE4)
24CyclopentylaminoEthynyl2.1190×
28eEthyl2-Pyridin-3-ylethyl4.8150×
Target(3-Methylphenyl)methyl3-MethylphenylPredictedHypothesized

The target compound’s dual 3-methylphenyl groups may synergistically enhance binding affinity, though experimental validation is required.

Hypothesized Biological Activities

Phosphodiesterase Inhibition

Given the structural similarity to PDE7 inhibitors like 24 and 28e , the compound may exhibit nanomolar-range inhibition of PDE7, a target implicated in inflammatory and neurological disorders. The methyl groups could mitigate off-target effects on PDE4, improving therapeutic index .

Future Directions

  • Synthetic Optimization: Explore Pd-catalyzed cross-coupling to introduce diverse C-7 substituents (e.g., heteroaryls) for activity modulation .

  • In Vitro Profiling: Prioritize enzymatic assays against PDE isoforms and cancer cell lines to validate hypothesized activities.

  • ADMET Studies: Evaluate pharmacokinetic properties, focusing on metabolic stability influenced by methyl groups.

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